(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
Description
The compound (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a structurally complex molecule featuring:
- A pyrrolidine-2,3-dione core, a five-membered ring with two ketone groups.
- A hydroxy(thiophen-2-yl)methylidene substituent at the 4-position, introducing a conjugated thiophene moiety.
- A 4-ethoxyphenyl substituent at the 5-position, enhancing lipophilicity.
Crystallographic characterization likely employs software like SHELX or WinGX for structural validation .
Properties
Molecular Formula |
C25H20N2O5S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S2/c1-3-32-15-8-6-14(7-9-15)21-20(22(28)18-5-4-12-33-18)23(29)24(30)27(21)25-26-17-11-10-16(31-2)13-19(17)34-25/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
YAXHDTPJTDNMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Halogenation and Cyclization of Thiourea Derivatives
The benzothiazole ring is constructed via a halogenation-cyclization sequence starting from 2-amino-4-methoxyphenol. As detailed in US Patent 6,114,578, the process involves:
-
Nitration : Treatment of 4-methoxyacetanilide with nitric acid in acetic acid yields a nitroacetamide intermediate.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.
-
Thiourea Formation : Reaction with benzoylisothiocyanate in acetone forms a thiourea derivative.
-
Cyclization : Halogenation with N-bromosuccinimide (NBS) in methanesulfonic acid/acetic acid induces cyclization to 6-methoxy-1,3-benzothiazol-2-amine.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, AcOH, 0–5°C | 78% |
| Cyclization | NBS, MeSO₃H/AcOH, 70°C | 65% |
Alternative Route via Copper-Mediated Halogenation
A thesis from the University of Nottingham describes a copper-catalyzed halogenation method for benzothiazoles. Using CuCl₂/CuCl in HCl, 2-amino-4-methoxybenzothiazole is chlorinated to form 2-chloro-6-methoxy-1,3-benzothiazole, which is subsequently aminated to yield Intermediate A.
Assembly of the Pyrrolidine-2,3-dione Core
Condensation of γ-Keto Acids with Amines
The pyrrolidine-2,3-dione scaffold is synthesized via Stetter reaction or Dieckmann cyclization. A representative approach involves:
-
γ-Keto Acid Preparation : 4-Ethoxyphenylacetic acid is converted to its methyl ester, followed by Claisen condensation with diethyl oxalate to form a γ-keto ester.
-
Cyclization : Treatment with ammonium acetate in acetic acid induces cyclization to 5-(4-ethoxyphenyl)pyrrolidine-2,3-dione (Intermediate B).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 110°C |
| Catalyst | NH₄OAc (1.2 equiv) |
| Yield | 82% |
Functionalization at Position 1
Intermediate B is alkylated with 2-chloro-6-methoxy-1,3-benzothiazole (from Section 2.2) in the presence of K₂CO₃ in DMF at 80°C, achieving 85% yield.
Introduction of the Hydroxy(thiophen-2-yl)methylidene Group
Knoevenagel Condensation
The exocyclic double bond at position 4 is introduced via condensation of Intermediate B with thiophene-2-carbaldehyde. Using piperidine as a base in ethanol under reflux, the reaction proceeds via a dehydration mechanism to form the (4E)-isomer selectively.
Stereochemical Control :
-
The E-configuration is favored due to steric hindrance between the thiophene ring and the pyrrolidine-dione core.
-
Reaction Monitoring : HPLC analysis confirms >95% E-selectivity at equilibrium.
Final Coupling and Purification
The fully substituted pyrrolidine-2,3-dione is purified via recrystallization from ethanol/water (3:1), yielding a crystalline solid with >99% purity (HPLC).
Comparative Yields Across Methods :
| Method | Key Step | Yield |
|---|---|---|
| Patent | Benzothiazole cyclization | 65% |
| Thesis | Copper-mediated halogenation | 72% |
| VulcanChem | Knoevenagel condensation | 88% |
Challenges and Optimization Strategies
-
Regioselectivity in Benzothiazole Formation :
-
E/Z Isomerism in Knoevenagel Reaction :
-
Scale-Up Limitations :
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine core and subsequent functionalization. Techniques such as NMR spectroscopy and mass spectrometry are employed for structural elucidation, confirming the presence of key functional groups such as the ethoxyphenyl and benzothiazole moieties.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including those similar to the compound , exhibit notable antimicrobial activity. The presence of the benzothiazole ring is crucial for this activity, as it enhances interaction with microbial targets .
Anticancer Potential
Compounds containing benzothiazole and pyrrolidine structures have shown promise in anticancer studies. For instance, modifications to these scaffolds can lead to increased cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Studies have demonstrated that similar compounds can inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in conditions like diabetes or obesity .
Organic Electronics
Due to its unique electronic properties, this compound could be explored in the field of organic electronics. Its potential use in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) is under investigation, leveraging its ability to facilitate charge transport .
Fluorescent Probes
The incorporation of thiophene and benzothiazole units may allow this compound to serve as a fluorescent probe in biochemical assays, aiding in the detection of specific biomolecules or ions through fluorescence resonance energy transfer (FRET) mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related molecules:
Key Observations :
- Thiophene vs.
- Benzothiazole vs. Thiazolidinone: The 6-methoxybenzothiazole group may confer greater metabolic stability than thiazolidinone derivatives, which are prone to ring-opening .
- Ethoxy vs.
Pharmacological and Physicochemical Properties
While specific bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Anti-Proliferative Activity : Thiazole-thiophene hybrids exhibit in vitro anti-proliferative effects, likely due to interactions with cellular kinases or DNA .
- Solubility : Ethoxy and methoxy groups enhance aqueous solubility compared to halogenated derivatives (e.g., 2,4-dichlorophenyl in ) .
- Hydrogen Bonding: The hydroxy-methylidene group may act as a hydrogen bond donor, similar to hydrazono-thiazolidinones .
Computational and Crystallographic Comparisons
- Density-Functional Theory (DFT) : Exact exchange terms in DFT calculations (e.g., B3LYP) could model the electronic effects of the thiophene-benzothiazole system .
- Similarity Coefficients: Tanimoto coefficients may quantify structural overlap with imidazolidine-diones or thiazolidinones, though exact values require fingerprint analysis .
Biological Activity
The compound (4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by several functional groups that contribute to its biological activity. The key features include:
- Pyrrolidine ring : A five-membered nitrogen-containing ring that often exhibits biological activity.
- Benzothiazole moiety : Known for its pharmacological properties, including antimicrobial and anticancer activities.
- Thiophenic structure : Contributes to the compound's reactivity and potential biological interactions.
Molecular Formula
Molecular Weight
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with receptors can modulate signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Activity
Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives with benzothiazole and thiophene groups can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Studies demonstrate that related compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study published in Journal of Medicinal Chemistry demonstrated that a derivative of the compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.
-
Case Study 2: Antimicrobial Activity
- Research published in Pharmaceutical Biology evaluated the antimicrobial efficacy of related compounds against multi-drug resistant strains of bacteria. Results indicated a promising potential for development into therapeutic agents.
Q & A
Q. What are the key steps in synthesizing this compound, and which reagents are critical for functional group incorporation?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the pyrrolidine-2,3-dione core via cyclization reactions, often using substituted maleic anhydrides or α-keto acids as precursors .
- Step 2: Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation, requiring ethyl bromide for ethoxy substitution and Lewis acids like AlCl₃ .
- Step 3: Incorporation of the thiophene-methylidene moiety via Knoevenagel condensation, using hydroxy(thiophen-2-yl)methylidene precursors and catalytic bases (e.g., piperidine) .
- Purification: Chromatography (HPLC or column) is essential for isolating the final product in >95% purity .
Q. Which spectroscopic methods are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
- Primary Techniques:
- NMR (¹H/¹³C): Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .
- IR Spectroscopy: Confirms carbonyl (C=O) stretches (~1750 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) .
- Conflict Resolution: Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. If purity is questioned, use HPLC with UV/Vis detection .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Thermal Stability: Decomposition occurs above 200°C (TGA data). Store at −20°C in inert atmospheres .
- Light Sensitivity: The thiophene and benzothiazole groups may undergo photodegradation; use amber vials for storage .
- Hydrolytic Stability: Susceptible to hydrolysis in acidic/basic conditions due to the pyrrolidine-dione ring; maintain neutral pH during handling .
Advanced Research Questions
Q. How can the reaction mechanism for the thiophene-methylidene moiety formation be elucidated experimentally and computationally?
- Experimental: Isotopic labeling (e.g., deuterated solvents) tracks proton transfer steps. Kinetic studies under varying temperatures/pH reveal rate-determining steps .
- Computational: Density Functional Theory (DFT) models predict transition states and activation energies. For example, the Knoevenagel condensation’s enolate intermediate can be visualized using Gaussian software .
Q. What strategies optimize regioselectivity when introducing the 4-ethoxyphenyl group?
- Steric Control: Bulkier directing groups (e.g., tert-butyl) on the pyrrolidine ring can block undesired substitution sites .
- Catalytic Tuning: Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for precise aryl group attachment, leveraging the benzothiazole ring as a directing group .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates .
Q. How do steric and electronic factors influence nucleophilic addition to the pyrrolidine-2,3-dione core?
- Electronic Effects: The electron-withdrawing benzothiazole group increases electrophilicity at the C-2 carbonyl, favoring nucleophilic attack .
- Steric Hindrance: Substituents at C-4 (thiophene-methylidene) and C-5 (4-ethoxyphenyl) limit access to the C-3 position, directing reactivity to specific sites .
- Methodology: Hammett plots correlate substituent σ values with reaction rates to quantify electronic contributions .
Q. What are best practices for resolving discrepancies between in vitro and in silico bioactivity data?
- Validation Steps:
Confirm compound purity (HPLC) and stability (LC-MS) in assay buffers .
Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Re-evaluate docking parameters (e.g., protonation states, solvation models) in molecular dynamics simulations .
- Case Example: If in silico models predict kinase inhibition but in vitro assays show no activity, test for off-target interactions or metabolite interference .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s anti-inflammatory vs. pro-oxidant effects?
- Hypothesis Testing:
- Dose-Dependency: Low doses (µM range) may suppress COX-2 (anti-inflammatory), while high doses (mM) generate ROS via thiophene oxidation .
- Cell-Type Specificity: Test in primary macrophages (pro-inflammatory) vs. cancer cells (pro-oxidant) to contextualize results .
- Experimental Design: Include N-acetylcysteine (ROS scavenger) as a control to isolate oxidative effects .
Q. Why do spectral data for this compound vary across publications, and how can this be mitigated?
- Root Causes:
- Solvent Artifacts: Residual DMSO in NMR samples shifts proton signals .
- Tautomerism: The hydroxy-methylidene group may exist in keto-enol equilibrium, altering peak positions .
Methodological Recommendations
Q. What advanced techniques are recommended for studying this compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics to enzymes/receptors (e.g., IC₅₀ for kinase inhibition) .
- Cryo-EM: Resolves structural changes in target proteins upon compound binding .
- Metabolomics: Tracks downstream metabolic shifts (e.g., arachidonic acid pathways for anti-inflammatory activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
